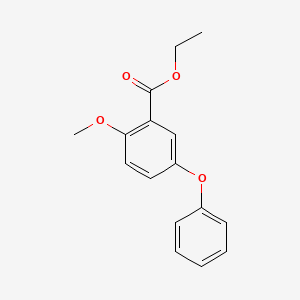

Ethyl 2-methoxy-5-phenoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

187396-77-6 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

ethyl 2-methoxy-5-phenoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)14-11-13(9-10-15(14)18-2)20-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |

InChI Key |

PWQQEAFRXLGLHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Ethyl 2 Methoxy 5 Phenoxybenzoate

Retrosynthetic Analysis of Ethyl 2-methoxy-5-phenoxybenzoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. numberanalytics.com This backward-looking approach helps to identify potential synthetic routes.

The structure of this compound features two key functionalities that are prime candidates for disconnection: the ester linkage and the diaryl ether bond.

Esterification Approaches

The most straightforward disconnection is that of the ester bond (a C-O bond). This retrosynthetic step, known as a Functional Group Interconversion (FGI), simplifies the target molecule into its constituent carboxylic acid and alcohol. lkouniv.ac.in

Disconnection: C(acyl)-O(ethyl) bond

Synthons: A benzoyl cation synthon and an ethoxide anion synthon.

Synthetic Equivalents: The corresponding real-world reagents are 2-methoxy-5-phenoxybenzoic acid and ethanol (B145695).

This approach suggests that the final step in the synthesis could be the esterification of 2-methoxy-5-phenoxybenzoic acid with ethanol.

Etherification Strategies

The second major disconnection targets the diaryl ether linkage. This C-O bond connects the phenoxy group to the benzoate (B1203000) core.

Disconnection: C(aryl)-O(phenyl) bond

Synthons: An electrophilic substituted phenyl synthon and a phenoxide nucleophile synthon.

Synthetic Equivalents: This disconnection points towards a reaction between a phenol (B47542) and an activated benzoic acid derivative. A common strategy is the coupling of a halo-substituted benzoic acid, such as 2-chloro-5-methoxybenzoic acid or 2-bromo-5-methoxybenzoic acid, with phenol. wikipedia.org

This pathway implies that the diaryl ether core is constructed first, followed by the esterification of the resulting carboxylic acid.

Aromatic Substitution Reactions

The formation of the diaryl ether bond is a type of nucleophilic aromatic substitution reaction. The Ullmann condensation and related modern cross-coupling reactions are the most relevant strategies for this transformation. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with an alcohol (in this case, a phenol) in the presence of a metal catalyst, typically copper. wikipedia.org The retrosynthetic analysis therefore identifies a substituted 2-halobenzoic acid and phenol as key precursors for constructing the central phenoxybenzoic acid scaffold.

Classical and Modern Synthetic Protocols for this compound

Based on the retrosynthetic analysis, the synthesis of this compound is practically achieved through a two-step sequence: formation of the diaryl ether linkage to create the carboxylic acid intermediate, followed by esterification.

Fischer Esterification Variants for Benzoate Moiety Formation

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

General Mechanism:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

For the synthesis of this compound, the precursor 2-methoxy-5-phenoxybenzoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid.

| Parameter | Typical Conditions for Fischer Esterification |

| Carboxylic Acid | 2-methoxy-5-phenoxybenzoic acid |

| Alcohol | Ethanol (often used in excess, can serve as solvent) |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric Acid (HCl) |

| Temperature | Reflux temperature of the alcohol |

| Reaction Time | Several hours to overnight |

| Workup | Neutralization of the acid catalyst, extraction of the ester |

This table presents generalized conditions for Fischer esterification, adaptable for the specific synthesis of this compound.

Ullmann Condensation and Related Coupling Reactions for Phenoxy Linkage

The key intermediate, 2-methoxy-5-phenoxybenzoic acid, is synthesized via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions, employing catalytic amounts of copper salts and various ligands to facilitate the reaction.

General Protocol: A mixture of a 2-halo-5-methoxybenzoic acid (e.g., 2-chloro-5-methoxybenzoic acid), phenol, a copper catalyst (such as CuI, CuCl, or Cu₂O), and a base (like K₂CO₃ or Cs₂CO₃) is heated in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The addition of ligands, such as N,N-dimethylglycine or picolinic acid, can significantly improve reaction rates and yields, allowing for lower reaction temperatures. nih.gov

| Component | Example Conditions for Ullmann Diaryl Ether Synthesis |

| Aryl Halide | 2-Chloro-5-methoxybenzoic acid |

| Nucleophile | Phenol |

| Catalyst | Copper(I) Iodide (CuI), Copper(II) Acetate (Cu(OAc)₂), Copper(I) Oxide (Cu₂O) |

| Ligand (Optional) | N,N-Dimethylglycine, Picolinic Acid, 1,10-Phenanthroline |

| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) |

| Solvent | DMF, DMSO, Pyridine |

| Temperature | 90°C - 210°C |

This table summarizes a range of conditions reported for modern Ullmann-type diaryl ether syntheses, which can be applied to the formation of 2-methoxy-5-phenoxybenzoic acid. wikipedia.orgorganic-chemistry.orgnih.gov

The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether C-O bond and regenerate the copper catalyst. wikipedia.org

Electrophilic Aromatic Substitution for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto the aromatic ring in the synthesis of precursors to this compound is a critical step, typically achieved through electrophilic aromatic substitution (EAS). The general mechanism of EAS involves a two-step process. masterorganicchemistry.com Initially, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). masterorganicchemistry.com This step is characteristically the slow, rate-determining stage of the reaction because it disrupts the stability of the aromatic system and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, which re-establishes the aromaticity of the ring. masterorganicchemistry.com

When a methoxy group (-OCH₃) is already present on the benzene (B151609) ring, it strongly influences the position of subsequent electrophilic attacks. The methoxy group is a powerful activating group and an ortho, para-director. chegg.com This directing effect is attributed to its ability to donate electron density to the aromatic ring via resonance. chegg.com The oxygen atom's lone pairs can participate in the resonance of the benzene ring, which stabilizes the arenium cation intermediate when the electrophile adds to the ortho or para positions. chegg.com This stabilization lowers the activation energy for ortho and para substitution compared to meta substitution. Consequently, the bromination of anisole (B1667542) (methoxybenzene), for instance, proceeds rapidly and yields primarily the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace quantities of the meta product. libretexts.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign processes, and the synthesis of this compound is no exception. Green chemistry principles can be applied to various stages of its synthesis to reduce environmental impact. Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the primary considerations is the replacement of hazardous solvents. For example, benzene, a known carcinogen, can often be replaced with less toxic alternatives like toluene. nih.gov The ideal green solvent is water, and research into aqueous-phase reactions is ongoing for many organic syntheses. nih.gov Another approach involves using biodegradable solvents derived from renewable resources. nih.gov

Catalysis also plays a pivotal role in green synthesis. The use of recyclable catalysts, such as certain tellurium compounds, can minimize waste. nih.gov Furthermore, reactions can be designed to be more atom-economical, maximizing the incorporation of starting materials into the final product. Energy efficiency can be enhanced through methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Photochemical reactions, which utilize light to drive the chemical transformation, are also considered a green chemistry technique. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

For instance, in acid-catalyzed esterification reactions, temperature and the ratio of alcohol to carboxylic acid are significant variables. researchgate.net Similarly, in the synthesis of related compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, precise control over molar ratios and reaction times is crucial for achieving high yields. google.com In one such synthesis, a molar ratio of 1:5:2.5 for the key reactants was employed, with the reaction proceeding for 7 hours under reflux to achieve a high molar yield. google.com The optimization of a Claisen-Schmidt reaction to form a chalcone (B49325) from a related methoxy-substituted aldehyde found that a 1:1 reactant ratio at room temperature provided the best yield (42.1%). researchgate.net

The following table illustrates typical parameters investigated in the optimization of related benzoate ester syntheses.

Table 1: Illustrative Parameters for Optimization in Benzoate Ester Synthesis

| Parameter | Condition 1 | Condition 2 | Effect on Yield | Reference |

|---|---|---|---|---|

| Temperature | Room Temp | 45 °C | Lower temperature favored higher yield in a related chalcone synthesis. | researchgate.net |

| Reactant Molar Ratio | 1:1 | 1:2 | A 1:1 ratio of aldehyde to acetophenone (B1666503) was optimal. Increasing the acetophenone decreased the yield. | researchgate.net |

| Reaction Time | 7 hours | 8 hours | Different reaction times are tested to find the point of maximum conversion without product degradation. | google.com |

| Catalyst | Sulfuric Acid | Piperidine | The choice of acid or base catalyst is fundamental to the reaction type (e.g., esterification vs. condensation). | mdpi.comchemrxiv.org |

These examples underscore the necessity of systematic investigation to determine the optimal conditions for producing this compound efficiently.

Purification Techniques for this compound

Following synthesis, a multi-step purification process is required to isolate this compound in high purity. The specific techniques employed depend on the physical properties of the compound and the nature of the impurities present.

A common initial step involves quenching the reaction mixture, often by pouring it into ice water, which can cause the crude product to precipitate out of the solution as a solid. youtube.com This solid can then be collected by vacuum filtration . nih.gov

To remove acidic impurities, such as unreacted carboxylic acid, the crude product can be dissolved in an organic solvent (like diethyl ether) and washed with a dilute aqueous base solution, such as sodium carbonate. mdpi.com The organic layer containing the desired ester is then separated from the aqueous layer.

Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent, and as the solution cools slowly, the desired compound forms crystals, leaving impurities behind in the solution. youtube.com The choice of solvent is critical; methanol (B129727) is often used for benzoate derivatives. youtube.com In some processes, activated carbon is used to decolorize the solution before crystallization. google.com

For liquid products or to remove volatile impurities, distillation can be an effective method, although thermal instability of the compound can be a limiting factor. nih.gov After the final purification step, the product is typically dried under a vacuum to remove any residual solvent. nih.govgoogle.com The purity of the final product is then confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Spectroscopic and Structural Characterization of Ethyl 2 Methoxy 5 Phenoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

¹H NMR Spectroscopic Analysis and Proton Assignment

The ¹H NMR spectrum of Ethyl 2-methoxy-5-phenoxybenzoate is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with the adjacent methylene and methyl groups, respectively. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet. The aromatic region would display a more complex pattern of signals corresponding to the protons on the two benzene (B151609) rings. The protons on the substituted benzoate (B1203000) ring and the unsubstituted phenoxy ring will have unique chemical shifts and coupling patterns determined by their electronic environment and proximity to neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet | ~7.1 |

| Ethyl -O-CH₂- | ~4.3-4.4 | Quartet | ~7.1 |

| Methoxy -OCH₃ | ~3.8-3.9 | Singlet | - |

| Aromatic Protons | ~6.8-7.8 | Multiplet | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165-167 |

| Aromatic C-O (Phenoxy) | ~156-158 |

| Aromatic C-O (Benzoate) | ~150-152 |

| Aromatic C-OCH₃ | ~148-150 |

| Aromatic C-H | ~115-135 |

| Aromatic C (quaternary) | ~120-140 |

| Methoxy -OCH₃ | ~55-57 |

| Ethyl -O-CH₂- | ~60-62 |

| Ethyl -CH₃ | ~13-15 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For instance, a cross-peak between the ethyl methyl and methylene proton signals would confirm their connectivity. In the aromatic region, COSY would help in tracing the connectivity of adjacent protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to its attached carbon signal, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected between the ethyl protons and the carbonyl carbon, and between the methoxy protons and the aromatic carbon to which the methoxy group is attached. Correlations between the protons of one aromatic ring and the carbons of the other via the ether linkage would definitively establish the phenoxybenzoate core structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of this compound, which is C₁₆H₁₆O₄. The calculated exact mass can be compared with the experimentally determined mass to a high degree of accuracy, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable insights into the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ester group. The ether linkage of the phenoxy group can also cleave, leading to fragments corresponding to the phenoxy and methoxybenzoyl moieties. The resulting mass spectrum would display a series of peaks, with the most abundant fragment ion referred to as the base peak. The analysis of these fragments helps to piece together the molecular structure, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the expected characteristic vibrations would include:

C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong absorption band in the region of 1720-1740 cm⁻¹. This is a highly characteristic peak for esters.

C-O Stretching: Two different C-O stretching vibrations are anticipated. The C-O bond of the ester group would likely appear in the 1250-1300 cm⁻¹ region, while the C-O ether linkages (both methoxy and phenoxy) would exhibit stretching bands in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretching: The presence of two aromatic rings (the benzoate and the phenoxy group) will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl and methoxy groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations for the aromatic C-H bonds (out-of-plane) are expected in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

A comprehensive analysis of an experimental IR spectrum is necessary to assign these specific vibrational modes and confirm the presence of the respective functional groups in this compound.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the molecule. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, providing fundamental information about the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once the crystal structure is solved, a detailed geometric analysis can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsional angles within the this compound molecule.

Key parameters to be analyzed would include:

The bond lengths of the carbonyl group (C=O), the ester C-O bonds, and the ether C-O bonds.

The bond lengths within the two aromatic rings, which can indicate the degree of electron delocalization.

The bond angles around the central ester and ether functionalities.

Interactive Data Table: Crystallographic Parameters for a Hypothetical Structure of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. An analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions. Due to the presence of aromatic rings and oxygen atoms, the following supramolecular interactions would be of interest:

π-π Stacking: Interactions between the electron-rich aromatic rings could play a significant role in the crystal packing. The geometry of these interactions (e.g., face-to-face, offset) would be analyzed.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the carbonyl and ether groups as acceptors are likely to be present and contribute to the stability of the crystal structure.

Understanding these supramolecular interactions provides insight into the forces that control the self-assembly of the molecules in the solid state, which can influence physical properties such as melting point and solubility. The analysis of these interactions often involves the study of packing diagrams and the use of tools like Hirshfeld surface analysis.

Computational and Theoretical Investigations of Ethyl 2 Methoxy 5 Phenoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and geometry of Ethyl 2-methoxy-5-phenoxybenzoate. These computational methods allow for the prediction of various molecular properties from first principles.

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. These studies identify the most stable conformation of the molecule by minimizing its total energy. The analysis of the molecule's structure reveals the relative orientations of the ethyl, methoxy (B1213986), and phenoxy groups attached to the central benzoate (B1203000) ring. The planarity of the benzene (B151609) rings and the torsional angles between the substituent groups are key parameters determined in these calculations.

Conformational analysis explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the flexibility of the ethyl and phenoxy groups gives rise to multiple possible conformers. Computational studies identify the lowest energy conformer, which is the most likely structure to be observed under normal conditions.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 |

| C-O (ether) | ~1.37 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| **Bond Angles (°) ** | |

| O-C-C (ester) | ~109 |

| C-O-C (ether) | ~118 |

| Dihedral Angles (°) | |

| C-O-C-C (phenoxy) | Varies with conformation |

Note: The values presented are approximate and can vary slightly depending on the level of theory and basis set used in the calculation.

The electronic properties of this compound are elucidated by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized on the electron-rich phenoxy and methoxy-substituted benzene ring, while the LUMO is often centered on the ethyl benzoate portion of the molecule.

| Molecular Orbital | Energy (eV) |

| HOMO | Varies with calculation method |

| LUMO | Varies with calculation method |

| HOMO-LUMO Gap | Varies with calculation method |

Note: The exact energy values are dependent on the computational methodology employed.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed. These calculations help in the assignment of the signals in the experimental NMR spectra to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. The calculated spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the aromatic C-H stretches.

UV-Vis Spectroscopy: The electronic transitions of this compound can be calculated using Time-Dependent Density Functional Theory (TD-DFT). This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths at which the molecule absorbs light.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Specific values for each proton |

| ¹³C NMR Chemical Shifts (ppm) | Specific values for each carbon |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C-O stretch, Aromatic C-H stretch |

| UV-Vis λmax (nm) | Wavelengths of maximum absorption |

Molecular Dynamics (MD) Simulations for this compound

Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound, offering a more dynamic picture than the static view from quantum chemical calculations.

MD simulations follow the trajectory of the atoms in the molecule over time, providing insights into its flexibility and conformational dynamics. These simulations can reveal how the molecule vibrates, rotates, and changes its shape under specific conditions of temperature and pressure. Stability studies using MD can assess how the molecular structure is maintained or altered over time, providing a measure of its structural integrity.

The conformation of this compound can be influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule solvated in different explicit solvent models (e.g., water, ethanol (B145695), chloroform) to understand how solvent-solute interactions affect its preferred conformation. The polarity of the solvent can have a significant impact on the orientation of the polar functional groups of the molecule, potentially stabilizing different conformers compared to the gas phase. These simulations can provide a detailed picture of the solvation shell around the molecule and the specific interactions, such as hydrogen bonding, that may occur.

Molecular Docking Studies

Extensive literature searches did not yield specific molecular docking studies conducted on the chemical compound this compound. Computational and theoretical investigations, including ligand-protein interaction predictions, binding affinity estimations, and virtual screening applications for analog design, appear to be limited or not publicly available for this specific molecule.

While research exists for structurally related compounds, the strict focus on this compound prevents the inclusion of those findings in this article. The following subsections, therefore, remain unaddressed due to the absence of direct research on the target compound.

Ligand-Protein Interaction Prediction

No information was found regarding the prediction of ligand-protein interactions for this compound.

Binding Affinity Estimation and Interaction Mode Analysis

There are no available studies detailing the binding affinity estimation or the analysis of interaction modes between this compound and any protein targets.

Virtual Screening Applications for Analog Design

No literature was identified that describes the use of this compound in virtual screening applications for the purpose of designing analogs.

Reactivity and Derivative Synthesis of Ethyl 2 Methoxy 5 Phenoxybenzoate

Modifications of the Ester Moiety

The ethyl ester group is a primary site for transformations such as hydrolysis, transesterification, and reduction. These reactions modify the carboxyl end of the molecule, leading to the synthesis of valuable derivatives.

The ester functional group of Ethyl 2-methoxy-5-phenoxybenzoate can be readily hydrolyzed to its corresponding carboxylic acid, 2-methoxy-5-phenoxybenzoic acid. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of ethanol (B145695) yield the benzoic acid derivative.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process forms a tetrahedral intermediate that collapses to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and furnish the neutral 2-methoxy-5-phenoxybenzoic acid.

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-methoxy-5-phenoxybenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O2. H₃O⁺ (acid workup) | 2-methoxy-5-phenoxybenzoic acid |

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R-OH) in the presence of a catalyst will displace the ethanol and form a new ester. The reaction is an equilibrium process, and often the new alcohol is used in large excess to drive the reaction to completion.

| Alcohol (R-OH) | Catalyst | Product |

| Methanol (B129727) (CH₃OH) | Acid (H₂SO₄) or Base (NaOCH₃) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid (H₂SO₄) or Base (NaOCH(CH₃)₂) | Isopropyl 2-methoxy-5-phenoxybenzoate |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid (H₂SO₄) or Base (NaOCH₂C₆H₅) | Benzyl 2-methoxy-5-phenoxybenzoate |

The ester group can be reduced to a primary alcohol, (2-methoxy-5-phenoxyphenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate. An aqueous workup is necessary to neutralize the reaction and protonate the resulting alkoxide.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (2-methoxy-5-phenoxyphenyl)methanol |

Functionalization of the Aromatic Rings

The two aromatic rings of this compound provide platforms for substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.commasterorganicchemistry.com The reactivity and regioselectivity of the rings in this compound are determined by the electronic properties of the substituents.

On the Benzoate (B1203000) Ring: This ring has three substituents:

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. msu.edu

-OPh (phenoxy): An activating, ortho, para-directing group.

-COOEt (ethyl ester): A deactivating, meta-directing group because of its electron-withdrawing nature. msu.edu

The powerful activating effect of the methoxy (B1213986) group at position 2 directs incoming electrophiles primarily to its ortho (position 3) and para (position 6) sites. The phenoxy group at position 5 directs to its ortho (positions 4 and 6) and para (position 2, which is blocked) sites. The deactivating ester group directs to positions 3 and 5 (blocked). The combined influence of these groups suggests that substitution is most likely to occur at positions 6 and 4, which are activated by both ether-type groups.

On the Phenoxy Ring: This ring is activated by the ether oxygen and will direct incoming electrophiles to the ortho and para positions relative to the ether linkage.

Below is a table of predicted outcomes for common EAS reactions on the more reactive substituted benzoate ring.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-methoxy-4-nitro-5-phenoxybenzoate and Ethyl 2-methoxy-6-nitro-5-phenoxybenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-2-methoxy-5-phenoxybenzoate and Ethyl 6-bromo-2-methoxy-5-phenoxybenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-acyl-2-methoxy-5-phenoxybenzoate and Ethyl 6-acyl-2-methoxy-5-phenoxybenzoate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 2-methoxy-5-phenoxy-4-sulfonic acid and Ethyl 2-methoxy-5-phenoxy-6-sulfonic acid |

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult and requires specific conditions. youtube.com The most common mechanism involves an addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (e.g., a halide). youtube.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

The parent molecule, this compound, is not well-suited for NAS reactions under typical conditions for several reasons:

Lack of a Good Leaving Group: The molecule does not possess a conventional leaving group like a halogen on either aromatic ring. The methoxy, phenoxy, and hydrogen substituents are all poor leaving groups.

Presence of Activating Groups: The methoxy and phenoxy groups are electron-donating, which destabilize the negative charge of the Meisenheimer complex, thereby deactivating the ring towards nucleophilic attack. youtube.com

For NAS to occur, the molecule would first need to be modified, for instance, through an electrophilic halogenation reaction (as described in 5.2.1) to introduce a leaving group. Even then, the presence of the activating groups would make the subsequent NAS reaction challenging compared to a ring substituted with strong EWGs like nitro groups. youtube.com

Synthesis of Structurally Related Analogs of this compound

The synthesis of structurally related analogs is a common strategy in chemical research to explore structure-property relationships. By systematically modifying different parts of the parent molecule, researchers can fine-tune its chemical and physical characteristics. For this compound, analog synthesis can be approached by modifying the ester chain, altering the positions of the substituents on the benzoate ring, or introducing new functional groups.

The ester functional group is a key intermediate in organic synthesis. mdpi.com One of the most straightforward modifications to the parent compound is the variation of the alkyl group of the ester. Standard esterification procedures, such as the Fischer-Speier esterification involving refluxing the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. mdpi.com For example, using methanol instead of ethanol would yield the corresponding methyl ester. The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate and methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate are documented examples where a methyl ester is used instead of an ethyl ester. google.comgoogle.com More complex ester chains can also be introduced, such as the 2-methoxyethyl group, which has been incorporated into various phenylcyanoacrylates through a Knoevenagel condensation. chemrxiv.org

| Original Compound | Analog with Varied Ester Chain | Reference |

| This compound | Methyl 2-methoxy-5-sulfamoylbenzoate | google.com |

| This compound | Methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate | google.com |

| This compound | 2-Methoxyethyl phenylcyanoacrylates | chemrxiv.org |

Altering the substitution pattern on the central benzene (B151609) ring yields positional isomers, which can exhibit significantly different properties due to changes in steric and electronic effects. For example, the synthesis of ethyl 2,6-dimethoxybenzoate, an isomer where a second methoxy group replaces the phenoxy group and is positioned ortho to the ester, has been reported. mdpi.com In this specific isomer, the presence of two ortho methoxy groups forces the ethyl ester substituent to be nearly perpendicular to the aromatic ring, which inhibits resonance interaction between the carbonyl group and the ring. mdpi.com Other positional isomers, such as 2,5-dimethoxy and 3,5-dimethoxy substituted phenylcyanoacrylates, have also been synthesized via Knoevenagel condensation of the corresponding substituted benzaldehydes. chemrxiv.org

| Isomer Description | Example Compound | Synthetic Method | Reference |

| Ortho-dimethoxy substitution | Ethyl 2,6-dimethoxybenzoate | Acid-catalyzed esterification | mdpi.com |

| 2,5-Dimethoxy substitution | 2-Methoxyethyl 2,5-dimethoxyphenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

| 3,5-Dimethoxy substitution | 2-Methoxyethyl 3,5-dimethoxyphenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

Introducing new functional groups onto either the benzoate or the phenoxy ring is a powerful method for creating diverse analogs. This can be achieved through various organic reactions. For example, chlorosulfonation of a related acetamido-protected benzoate followed by reaction with sodium sulfite (B76179) and diethyl sulfate (B86663) has been used to introduce an ethylsulfonyl group, yielding 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com Similarly, a sulfamoyl group has been introduced to create methyl 2-methoxy-5-sulfamoylbenzoate. google.com Furthermore, a range of dimethyl- and dimethoxy-substituted analogs of 2-methoxyethyl phenylcyanoacrylates have been prepared, demonstrating the feasibility of adding simple alkyl or alkoxy groups to the phenyl ring. chemrxiv.org

| Parent Structure | Substituent Introduced | Resulting Compound | Reference |

| 2-methoxy-4-acetaminomethyl benzoate | Sulfonyl chloride, then ethyl | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | google.com |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sulfamoyl | Methyl 2-methoxy-5-sulfamoylbenzoate | google.com |

| 2-methoxyethyl phenylcyanoacrylate | 2,5-Dimethyl | 2-Methoxyethyl 2,5-dimethylphenylcyanoacrylate | chemrxiv.org |

| 2-methoxyethyl phenylcyanoacrylate | 3,5-Dimethoxy | 2-Methoxyethyl 3,5-dimethoxyphenylcyanoacrylate | chemrxiv.org |

Mechanistic Studies Involving Ethyl 2 Methoxy 5 Phenoxybenzoate and Its Transformations

Reaction Kinetics and Thermodynamics of Ethyl 2-methoxy-5-phenoxybenzoate Formation and Reactions

A comprehensive search of scientific databases and literature has yielded no specific studies focused on the reaction kinetics or thermodynamics of the formation or subsequent reactions of this compound. Consequently, there is no published data available for key parameters such as reaction rates, rate constants, activation energies, or thermodynamic data like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its synthesis or transformations.

This absence of information prevents a quantitative analysis of how reaction conditions (e.g., temperature, pressure, concentration) influence the speed and equilibrium position of reactions involving this compound.

Table 1: Reaction Kinetics Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | Data not available | |

| Activation Energy (Ea) | Data not available |

Table 2: Thermodynamic Data for this compound Reactions

| Parameter | Value | Conditions |

|---|---|---|

| Enthalpy of Reaction (ΔH) | Data not available | |

| Entropy of Reaction (ΔS) | Data not available |

Identification of Reaction Intermediates

The elucidation of a reaction mechanism relies heavily on the identification of transient species or intermediates. At present, there are no published studies that specifically identify or isolate reaction intermediates formed during the synthesis or transformation of this compound. While general mechanisms for esterification or etherification reactions might suggest plausible intermediates, no experimental evidence specific to this compound has been reported.

Stereochemical Investigations of Transformations

Stereochemistry is a critical aspect of chemical transformations, particularly in the synthesis of complex molecules. There are no stereochemical investigations reported in the scientific literature concerning reactions involving this compound. This includes a lack of studies on how the spatial arrangement of atoms in this molecule affects or is affected by chemical reactions, and whether any transformations proceed with stereoselectivity or stereospecificity.

Biological and Biochemical Research Perspectives in Vitro Investigations

Enzyme Inhibition Studies (e.g., hypothetical enzyme targets)

The potential for Ethyl 2-methoxy-5-phenoxybenzoate to act as an enzyme inhibitor has not been documented. Research in this area would typically involve identifying a relevant hypothetical enzyme target and developing specific assays to test for inhibitory activity.

To investigate the enzyme-inhibiting properties of this compound, researchers would first need to establish a robust in vitro assay for a selected enzyme. This process would involve optimizing conditions such as substrate concentration, enzyme concentration, and buffer composition to ensure a reliable and reproducible measurement of enzyme activity. The choice of a hypothetical target enzyme would likely be guided by the structural similarities of the compound to known inhibitors of specific enzyme classes.

Should any inhibitory activity be observed in the initial screening assays, the next step would be to quantify the potency of the inhibition. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a common measure of inhibitor potency. The Ki value provides a more absolute measure of binding affinity between the inhibitor and the enzyme.

Hypothetical Enzyme Inhibition Data for this compound

| Hypothetical Enzyme Target | IC50 (µM) | Ki (µM) |

|---|---|---|

| Data Not Available | N/A | N/A |

Further kinetic studies would be necessary to elucidate the mechanism by which this compound inhibits a hypothetical enzyme target. By measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor, researchers could determine whether the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), uncompetitive (inhibitor binds to the enzyme-substrate complex), or a mixed type of inhibition.

Receptor Binding Assays (e.g., hypothetical receptor targets)

The ability of this compound to bind to specific biological receptors is another area that remains uninvestigated. Receptor binding assays are crucial for understanding the potential pharmacological effects of a compound.

To assess the receptor binding potential of this compound, competitive binding assays would be employed. These assays measure the ability of the test compound to displace a known radiolabeled or fluorescently-labeled ligand from its receptor. The results are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Hypothetical Receptor Binding Affinity for this compound

| Hypothetical Receptor Target | Ki (nM) |

|---|---|

| Data Not Available | N/A |

A key aspect of characterizing a new compound is to determine its selectivity for a specific receptor over others. This is achieved by screening the compound against a panel of different receptors. A compound that binds with high affinity to a single receptor target and has low affinity for others is considered highly selective. This selectivity is often a desirable trait in drug development as it can lead to more targeted therapeutic effects with fewer side effects. The receptor selectivity of this compound has not been profiled.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Systematic Modification and In Vitro Biological Activity Evaluation

Systematic modification involves altering specific parts of the lead compound, in this case, this compound. Researchers would typically explore modifications of the three main components: the ethyl ester group, the methoxy (B1213986) group, and the phenoxy substituent.

While direct SAR studies on this compound are not readily found, research on similar scaffolds provides valuable insights. For instance, studies on 2-phenoxybenzamides revealed that the substitution pattern on the anilino and diaryl ether parts of the molecule significantly impacts antiplasmodial activity and cytotoxicity. mdpi.com In one study, replacing a 2-(4-fluorophenoxy) substituent with other groups was a key strategy to probe the SAR. mdpi.com Similarly, research into 2,5-dimethoxyphenylpiperidines demonstrated that the methoxy groups are crucial for activity. Deletion of the 2-methoxy group in one analog resulted in a more than 500-fold drop in potency at the 5-HT2A receptor, highlighting the critical role of this specific functional group. nih.gov

For this compound, a hypothetical SAR study might involve the modifications shown in the table below, followed by in vitro testing to measure a specific biological endpoint, such as enzyme inhibition or receptor binding.

Table 1: Hypothetical Modifications for SAR Analysis of this compound

| Modification Site | Original Group | Potential New Groups | Rationale |

|---|---|---|---|

| Ester Group | Ethyl (-OCH2CH3) | Methyl, Propyl, Isopropyl, Benzyl | To investigate the influence of steric bulk and hydrophobicity on activity. |

| Methoxy Group | Methoxy (-OCH3) | Ethoxy, Hydroxy, Hydrogen | To determine the importance of the methoxy group's electronic and steric properties. nih.gov |

The results of such a study would be tabulated to correlate structural changes with changes in activity, typically measured by IC₅₀ or EC₅₀ values.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structure and biological activity. nih.govfip.org This allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com

No specific QSAR models for this compound were found in the reviewed literature. However, a QSAR study on eugenyl benzoate (B1203000) derivatives, which share the benzoate core, identified a correlation between physicochemical properties and cytotoxic activity. The resulting QSAR equation was: Log 1/IC₅₀ = -0.865 - 0.210 (LogP)² + 1.264 (LogP) - 0.994 CMR. nih.gov

In this model:

LogP (the logarithm of the partition coefficient) represents the hydrophobicity of the molecule.

CMR (Calculated Molar Refractivity) relates to the steric bulk of the substituents.

The equation indicates that both hydrophobicity and steric factors influence the biological activity of these benzoate derivatives. nih.gov A similar approach for this compound would involve calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for a series of analogs and correlating them with their measured in vitro activity to build a predictive model.

Cell-Free Biochemical Studies (e.g., protein-protein interactions modulated by the compound)

Cell-free biochemical assays are performed in a simplified, controlled environment without living cells. nottingham.ac.uk These assays are crucial for determining a compound's direct effect on a specific molecular target, such as an enzyme or a protein-protein interaction (PPI), thereby avoiding the complexities of cellular uptake, metabolism, and off-target effects. abcam.comnih.gov

For this compound, a key research question would be whether it can modulate specific PPIs, which are increasingly recognized as important drug targets. researchgate.net A relevant technique is the cell-free split-luciferase assay. In this system, a target protein 'A' is fused to a large fragment of luciferase (LgBit), and its interacting partner 'B' is fused to a small fragment (SmBit). If the compound does not disrupt the A-B interaction, the fragments come together, reconstituting an active luciferase enzyme that produces a measurable light signal. If the compound inhibits the interaction, the signal is reduced. researchgate.net

Table 2: Example of a Cell-Free Assay for PPI Inhibition

| Assay Component | Description | Purpose |

|---|---|---|

| Target Protein A-LgBit | Protein of interest fused to the large luciferase subunit. | To test for binding disruption. |

| Target Protein B-SmBit | Interacting partner protein fused to the small luciferase subunit. | To test for binding disruption. |

| This compound | Test compound added at various concentrations. | To measure its ability to inhibit the A-B interaction. |

| Luciferase Substrate | A chemical that produces light when acted upon by active luciferase. | To generate a quantifiable signal. |

This type of assay can efficiently screen for and quantify the ability of a compound to inhibit a specific protein-protein interaction, providing direct evidence of its mechanism of action. researchgate.net

Biomolecular Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To gain a deeper, quantitative understanding of a compound's interaction with its target protein, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These label-free methods provide detailed information on binding affinity, kinetics, and thermodynamics. biosensingusa.comnih.gov

Surface Plasmon Resonance (SPR) SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. capes.gov.br In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule, such as this compound, is then flowed over the surface. Binding of the molecule to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov

This method allows for the determination of:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated from kₑ/kₐ.

Table 3: Example Kinetic Data from an SPR Experiment for a Small Molecule Inhibitor

| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

|---|---|---|---|

| Inhibitor X | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |

| Inhibitor Y | 2.0 x 10⁵ | 4.0 x 10⁻³ | 20 |

| Inhibitor Z | 1.0 x 10⁴ | 9.0 x 10⁻³ | 900 |

(Data is hypothetical and for illustrative purposes)

Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event. frontiersin.orgyoutube.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding. nih.govresearchgate.net

ITC provides a complete thermodynamic profile of the interaction, including:

Binding Affinity (Kₐ or Kₑ)

Binding Stoichiometry (n): The ratio of compound to protein in the complex.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

These thermodynamic parameters offer profound insights into the nature of the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Conclusion and Future Research Trajectories

Summary of Current Research Gaps and Opportunities for Ethyl 2-methoxy-5-phenoxybenzoate

A thorough review of scientific databases reveals a significant void in the experimental data and published research specifically concerning this compound. This absence of information is, in itself, the primary research gap.

Key Research Gaps:

Synthesis and Characterization: There are no established and optimized synthetic protocols specifically for this compound. While plausible synthetic routes can be proposed based on general organic chemistry principles, such as the Ullmann condensation or Williamson ether synthesis, experimental validation is lacking. Consequently, comprehensive characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data, is unavailable.

Physicochemical Properties: Fundamental physicochemical properties, such as melting point, boiling point, solubility, and lipophilicity (LogP), have not been experimentally determined. These parameters are crucial for predicting the compound's behavior in various systems and for designing potential applications.

Biological Activity: The biological profile of this compound is completely unknown. There have been no studies to investigate its potential pharmacological effects, such as antimicrobial, anti-inflammatory, or other therapeutic activities. The structural motifs, however, are present in some biologically active molecules, suggesting that this is a significant missed opportunity.

Material Science Applications: The potential for this compound to be used in the development of advanced organic materials has not been explored. Its aromatic nature and the presence of both ether and ester functionalities could impart interesting properties relevant to polymers or electronic materials.

Opportunities for Research:

The lack of data presents a fertile ground for foundational research. The primary opportunity lies in the synthesis and thorough characterization of this compound. This would provide the essential groundwork for all subsequent studies. Following this, systematic screening for biological activity and evaluation of its properties for materials science applications would be logical next steps.

Potential Applications in Advanced Organic Materials Research

While speculative, the structure of this compound suggests several potential applications in advanced organic materials research. Benzoic acid esters are known to be used in various applications, and the introduction of a phenoxy group could modulate these properties.

Potential Applications:

Plasticizers: Esters are widely used as plasticizers to increase the flexibility and durability of polymers. echochemgroup.com The specific structure of this compound could offer a unique balance of properties, potentially leading to its use in specialty polymers where specific thermal or mechanical characteristics are required.

Liquid Crystals: The rigid, aromatic core of the molecule, combined with the flexible ether and ester linkages, is a common feature in molecules that exhibit liquid crystalline phases. Further investigation into derivatives of this compound could lead to the development of new liquid crystal materials for display technologies.

Organic Light-Emitting Diodes (OLEDs): Aromatic ethers and esters can be components of host materials or emitting layers in OLEDs. The electronic properties of this compound, which are currently unknown, would need to be investigated to determine its suitability for such applications. The methoxy (B1213986) and phenoxy groups would be expected to influence the HOMO and LUMO energy levels of the molecule.

Directions for Future Mechanistic and Synthetic Studies

Future research should prioritize the development of efficient and scalable synthetic routes to this compound.

Synthetic Studies:

Ullmann Condensation: A promising approach would be the copper-catalyzed Ullmann condensation of a metal phenoxide with an appropriate halogenated precursor, such as ethyl 2-bromo-5-methoxybenzoate. bldpharm.com The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, would be a key area of study.

Nucleophilic Aromatic Substitution (SNAr): If the benzene (B151609) ring is sufficiently activated, direct nucleophilic aromatic substitution of a leaving group (e.g., a nitro or halo group) by a phenoxide could be explored.

Esterification: Fischer-Speier esterification of 2-methoxy-5-phenoxybenzoic acid with ethanol (B145695) would be a straightforward method to produce the target compound, provided the parent acid is accessible. mdpi.comresearchgate.net

Mechanistic Studies:

Once a reliable synthetic route is established, mechanistic studies could focus on understanding the reactivity of the molecule. For example, the relative reactivity of the different positions on the aromatic rings towards electrophilic or nucleophilic attack could be investigated. Understanding these fundamental aspects of its chemistry is crucial for its application in further synthetic transformations.

Prospects for Rational Design of Novel Derivatives with Enhanced Biological Functionality

The core structure of this compound serves as a scaffold that can be systematically modified to create a library of novel derivatives with potentially enhanced biological functionalities.

Strategies for Rational Design:

Modification of the Phenoxy Group: Introduction of various substituents (e.g., halogens, alkyl, or nitro groups) onto the terminal phenoxy ring could significantly impact the molecule's electronic properties and steric profile, which in turn could influence its interaction with biological targets.

Variation of the Ester Group: Replacing the ethyl group with other alkyl or aryl groups could modulate the compound's lipophilicity and pharmacokinetic properties.

Alteration of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups of varying chain lengths to fine-tune the molecule's properties.

By systematically applying these modifications, it may be possible to develop derivatives with targeted biological activities. For instance, the structural unit of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a known pharmacophore in various enzyme inhibitors, suggesting that related sulfonated derivatives of the title compound could be of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.